

# Structural Elucidation of 5-(2-Iodophenyl)pentan-2-one: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name: 5-(2-Iodophenyl)pentan-2-one

Cat. No.: B8325884

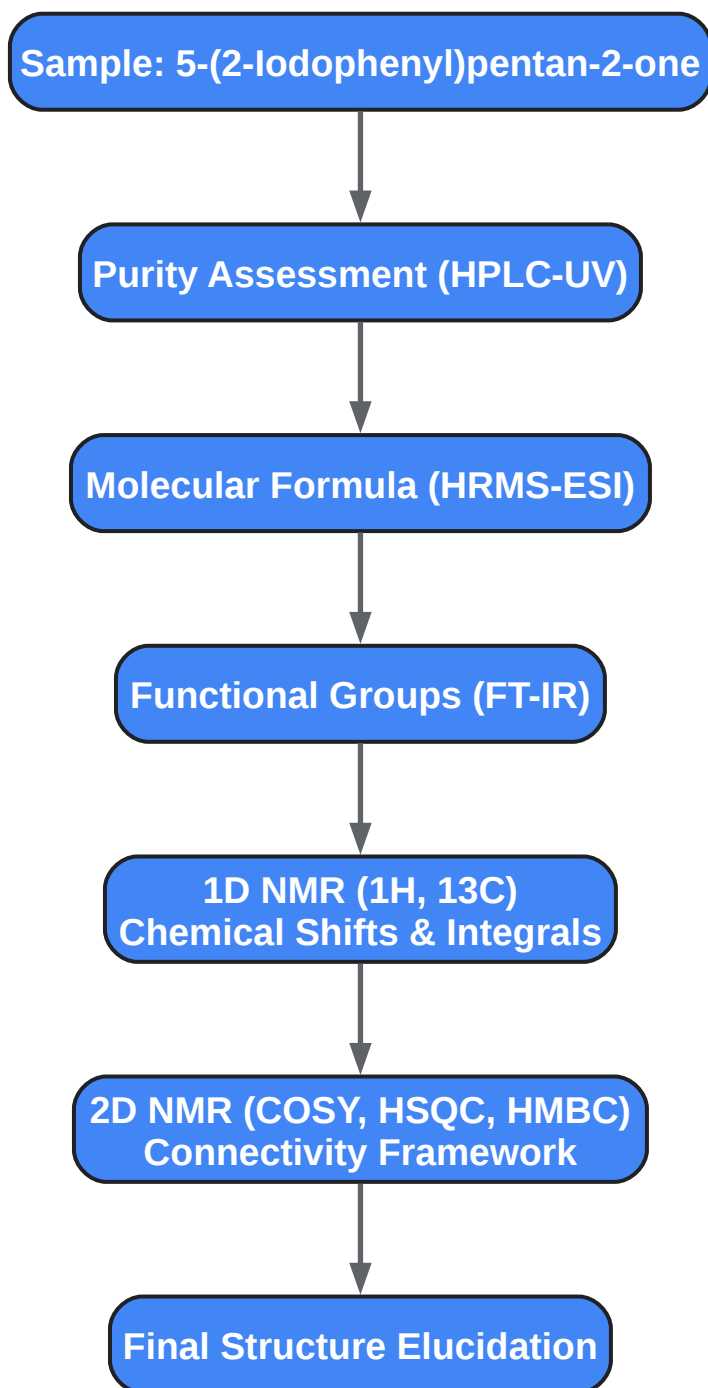
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## Executive Summary

The compound **5-(2-iodophenyl)pentan-2-one** (C<sub>11</sub>H<sub>13</sub>IO) is a bifunctional organic molecule featuring an ortho-iodinated aromatic ring and a distal methyl ketone. Such ortho-haloaryl ketones are highly valued in organic synthesis, frequently serving as versatile precursors for transition-metal-catalyzed cross-coupling reactions, the construction of fused heterocyclic scaffolds (e.g., indoles, quinolines), and the development of **1[1]**. Because structural ambiguity at the intermediate stage can derail multi-step syntheses, rigorous structural elucidation is paramount. This guide outlines a self-validating, multi-modal analytical workflow for the definitive characterization of **5-(2-iodophenyl)pentan-2-one**.

## Analytical Strategy & Workflow

Structural elucidation requires a synergistic approach, combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By cross-referencing molecular mass, functional group vibrations, and atomic connectivity, the workflow ensures that each structural hypothesis is independently validated.



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Workflow for the structural elucidation of **5-(2-iodophenyl)pentan-2-one**.

## Experimental Protocols & Methodologies

### Sample Preparation and Purity Assessment

- Causality: High-purity samples (>95%) are essential to prevent the misassignment of minor impurity signals during 2D NMR analysis, which can lead to false connectivity mapping.
- Protocol:
  - Dissolve 1 mg of the analyte in 1 mL of HPLC-grade acetonitrile.
  - Inject 5  $\mu$ L onto a C18 reverse-phase column (e.g., 50  $\times$  2.1 mm, 1.7  $\mu$ m).
  - Elute using a linear gradient of water/acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 5 minutes.
  - Monitor via UV absorbance at 254 nm (optimal for the conjugated iodophenyl moiety).

## High-Resolution Mass Spectrometry (HRMS)

- Causality: HRMS establishes the exact molecular formula. The presence of iodine is uniquely identifiable by its monoisotopic nature ( $^{127}\text{I}$ ) and its significant mass defect, which shifts the exact mass slightly lower than expected for purely C/H/O compounds.
- Protocol:
  - Dilute the sample to 1  $\mu$ g/mL in methanol.
  - Infuse directly into an Electrospray Ionization (ESI) source operating in positive ion mode.
  - Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to ensure sub-5 ppm mass accuracy.
  - Record the  $[\text{M}+\text{H}]^+$  and  $[\text{M}+\text{Na}]^+$  adduct peaks.

## Vibrational Spectroscopy (FT-IR)

- Causality: FT-IR provides orthogonal confirmation of functional groups, specifically the acyclic ketone and the ortho-disubstituted benzene ring, which might be ambiguous in MS alone.
- Protocol:

- Apply a neat liquid film of the sample onto an Attenuated Total Reflectance (ATR) diamond crystal.
- Acquire 32 scans from 4000 to 400  $\text{cm}^{-1}$  at a resolution of 4  $\text{cm}^{-1}$ .
- Apply background subtraction and baseline correction.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Causality: NMR provides the exact topological map of the molecule. 1D spectra yield the types and environments of nuclei, while 2D spectra (COSY, HSQC, HMBC) establish the carbon-carbon and carbon-hydrogen framework. Standard protocols for 1D and 2D NMR interpretation are grounded in established [2\[2\]](#).
- Protocol:
  - Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer to a 5 mm NMR tube.
  - Acquire  $^1\text{H}$  NMR (400 MHz, 16 scans) and  $^{13}\text{C}$  NMR (100 MHz, 512 scans) spectra.
  - Acquire 2D gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences.

## Data Synthesis & Structural Assignment

### Mass Spectrometry and IR Data

The computed molecular weight of the compound is [3\[3\]](#). HRMS-ESI confirms the exact formula  $\text{C}_{11}\text{H}_{13}\text{O}$ .

Analytical Technique	Observed Value	Theoretical Value	Assignment / Inference
HRMS (ESI+)	m/z 289.0081	m/z 289.0084	[M+H] <sup>+</sup> adduct (Error < 2 ppm)
HRMS (ESI+)	m/z 310.9905	m/z 310.9909	[M+Na] <sup>+</sup> adduct
FT-IR (ATR)	1715 cm <sup>-1</sup>	~1715 cm <sup>-1</sup>	C=O stretch (acyclic aliphatic ketone)
FT-IR (ATR)	750 cm <sup>-1</sup>	730-770 cm <sup>-1</sup>	C-H out-of-plane bend (ortho-disubstituted)
FT-IR (ATR)	520 cm <sup>-1</sup>	~500 cm <sup>-1</sup>	C-I stretch (heavy atom vibration)

## 1D NMR Quantitative Data

The <sup>1</sup>H and <sup>13</sup>C NMR assignments rely heavily on the distinct electronic effects of the iodine atom and the carbonyl group. Iodine exhibits a profound "heavy atom effect," which significantly shields the attached carbon (C-2') while simultaneously deshielding the ortho proton (H-3') due to magnetic anisotropy.

Position	<sup>1</sup> H NMR (δ, ppm, mult, J in Hz, Int)	<sup>13</sup> C NMR (δ, ppm)	Logic / Causality
1	2.15 (s, 3H)	29.9	Methyl group isolated by carbonyl; typical shift for methyl ketone.
2	-	208.5	Ketone carbonyl carbon.
3	2.45 (t, J = 7.4, 2H)	43.0	Methylene adjacent to carbonyl; deshielded by C=O.
4	1.85 (quintet, J = 7.4, 2H)	24.5	Central methylene; coupled to H-3 and H-5.
5	2.75 (t, J = 7.4, 2H)	39.5	Benzylic methylene; deshielded by aromatic ring.
1' (Ar)	-	144.0	Aromatic ipso carbon attached to alkyl chain.
2' (Ar)	-	100.5	Aromatic carbon attached to Iodine (Heavy atom shielding effect).
3' (Ar)	7.80 (dd, J = 8.0, 1.2, 1H)	139.5	Ortho to Iodine; strongly deshielded by I anisotropy.
4' (Ar)	7.25 (td, J = 7.5, 1.2, 1H)	128.5	Meta to Iodine.
5' (Ar)	6.90 (td, J = 7.5, 1.5, 1H)	127.8	Para to Iodine.

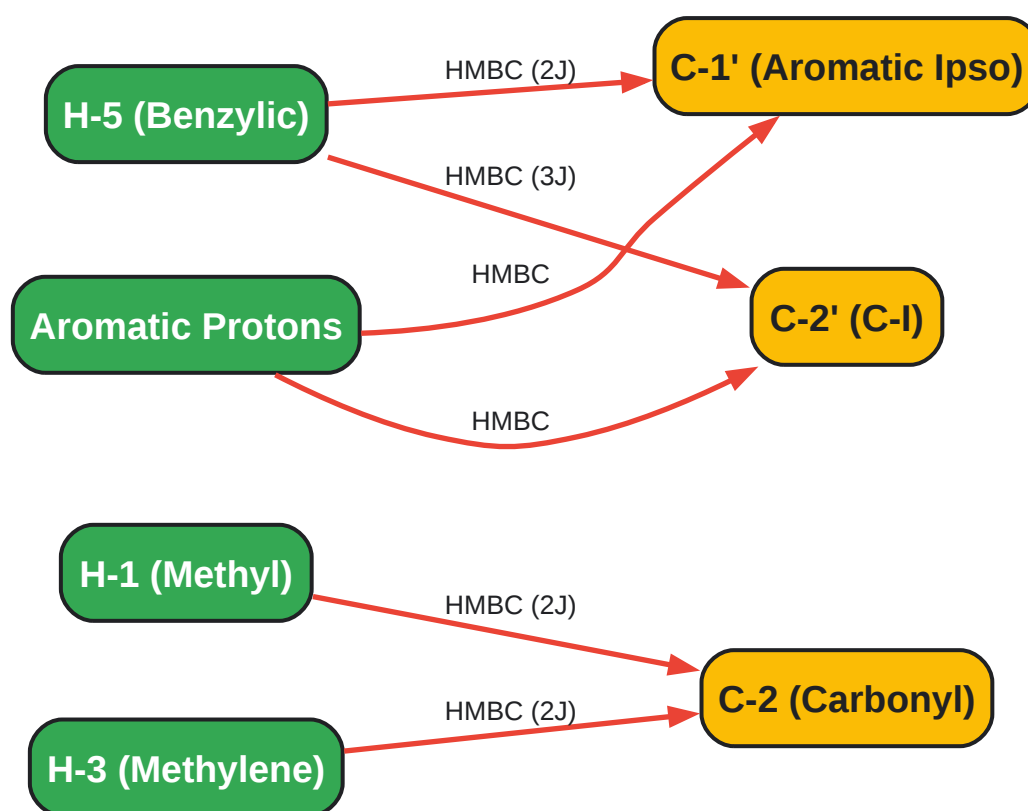
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6' (Ar)	7.20 (dd, J = 7.5, 1.5, 1H)	129.5	Ortho to alkyl chain.
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## 2D NMR Connectivity Framework

To definitively link the pentan-2-one chain to the 2-iodophenyl ring, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (typically  $^2J$  and  $^3J$ ) carbon-proton couplings, acting as the ultimate validator of the molecular skeleton.



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Key HMBC logical correlations establishing the molecular framework.

- **Ketone Placement:** The methyl protons (H-1) and the methylene protons (H-3) both show strong  $^3J/2J$  HMBC correlations to the carbonyl carbon (C-2) at 208.5 ppm, confirming the methyl ketone terminus.
- **Alkyl Chain Connectivity:** COSY correlations sequentially link H-3 to H-4, and H-4 to H-5, confirming the intact  $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$  linker.

- Aromatic Attachment: The benzylic protons (H-5) show crucial  $^3J$  HMBC correlations to the aromatic ipso carbon (C-1') and the iodine-bearing carbon (C-2'). This definitively places the alkyl chain ortho to the iodine atom, completing the structural proof.

## Conclusion

The structural elucidation of **5-(2-iodophenyl)pentan-2-one** is achieved through a rigorous, self-validating analytical matrix. HRMS establishes the exact mass and formula, FT-IR confirms the presence of the carbonyl and ortho-disubstituted aromatic ring, and NMR provides absolute atomic connectivity. The unique spectroscopic signatures of the iodine atom—specifically its mass defect in MS and its dual deshielding/shielding effects in NMR—serve as critical anchors in the data interpretation, ensuring high confidence for downstream applications in drug development and synthetic methodology.

## References

- National Center for Biotechnology Information. "**5-(2-iodophenyl)pentan-2-one** | C<sub>11</sub>H<sub>13</sub>IO | CID 11644936". PubChem.
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